Virtual Screening Hit Identification within a 50,000-Compound Library for GlmU Acetyltransferase Inhibition
The compound was identified as one of eight promising inhibitors of E. coli GlmU acetyltransferase in a study that screened 50,000 drug-like compounds from ChemBridge and ChemDiv libraries [1]. The study employed ligand-guided and structure-guided computational methods, followed by in vitro enzymatic validation. The specific IC50 value for this compound was not publicly disclosed; however, only 8 out of 50,000 compounds (0.016%) survived the stringent computational and biological filters to reach confirmed in vitro hit status [1]. This contrasts sharply with the vast majority of library compounds that showed no in vitro activity.
| Evidence Dimension | Hit progression rate from virtual screening to in vitro inhibition |
|---|---|
| Target Compound Data | Included among 8 confirmed GlmU in vitro hits out of 50,000 screened |
| Comparator Or Baseline | Remaining 49,992 compounds in the library that failed to show in vitro activity |
| Quantified Difference | Compound belongs to the top 0.016% of the screening set; no individual IC50 comparison available |
| Conditions | In silico combined approach (ligand-guided and structure-guided methods) followed by in vitro acetyltransferase activity assay (E. coli GlmU enzyme; detailed assay conditions per compound not individually reported in public abstract). |
Why This Matters
Demonstrates that this specific chemotype survived a highly selective virtual and biological filter, whereas the vast majority of structurally diverse compounds in the same library did not, providing initial target-engagement evidence that generic benzofuran or piperidine sulfonamide compounds cannot offer.
- [1] Mehra R, Sharma R, Khan IA, Nargotra A. Identification and optimization of Escherichia coli GlmU inhibitors: an in silico approach with validation thereof. Eur J Med Chem. 2015;92:78-90. DOI:10.1016/j.ejmech.2014.12.030 View Source
